molecular formula C11H10BrN3O B2600735 Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- CAS No. 1179216-19-3

Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-

Cat. No.: B2600735
CAS No.: 1179216-19-3
M. Wt: 280.125
InChI Key: BSTFIRJVYUHZMD-UHFFFAOYSA-N
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Description

Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is a brominated pyrazole derivative featuring a benzamide backbone. This compound is synthesized through nucleophilic substitution or coupling reactions, where a 4-bromo-pyrazole moiety is introduced at the para position of the benzamide ring. Its structure combines the planar aromatic benzamide core with the electron-deficient pyrazole heterocycle, making it a candidate for diverse applications, including pharmaceuticals and supramolecular chemistry .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-10-5-14-15(7-10)6-8-1-3-9(4-2-8)11(13)16/h1-5,7H,6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTFIRJVYUHZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 4-bromo-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound in organic chemistry.

Reaction TypeDescription
Oxidation Introduces additional functional groups or modifies existing ones.
Reduction Removes oxygen-containing groups or reduces double bonds.
Substitution Replaces one functional group with another using nucleophilic or electrophilic reagents.

Medicine

The compound has been investigated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Studies have shown that similar pyrazole derivatives can inhibit enzymes involved in inflammatory pathways.

Case Study : A study published in Pharmacological Reviews highlighted that certain pyrazole derivatives exhibited significant inhibition of nitric oxide production and reduced edema in animal models, indicating potential for anti-inflammatory drug development .

Industry

In industrial applications, benzamide derivatives are often explored for their utility in developing new materials with specific properties. The incorporation of the pyrazole ring can enhance the thermal stability and mechanical properties of polymers.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The 4-bromo substitution on the pyrazole ring is a critical feature influencing reactivity and intermolecular interactions. Key analogues include:

Compound Name Substituents on Pyrazole Benzamide Substituents Molecular Formula Molecular Weight Key References
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- 4-Bromo None C₁₁H₁₀BrN₃O 296.12
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1-naphthalenyl)-2-thiazolyl]benzamide 4-Bromo, 3,5-dimethyl Thiazolyl-naphthalene C₂₆H₂₁BrN₄OS 517.44
4-((4-Bromo-1H-pyrazol-1-yl)methyl)-N-(2-chloro-4-nitrophenyl)benzamide 4-Bromo 2-Chloro-4-nitro C₁₇H₁₂BrClN₄O₃ 435.66

Key Observations :

  • Electronic Effects : Electron-withdrawing groups like nitro (e.g., in ) enhance electrophilicity, influencing reactivity in cross-coupling reactions.

Modifications on the Benzamide Backbone

Variations in the benzamide substituents alter physicochemical properties and target interactions:

  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Features a sulfamoyl group and oxadiazole ring, enhancing hydrogen-bonding capacity compared to the unmodified benzamide .
  • 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide : Substitution at the ortho position (2-bromo) introduces steric constraints, affecting molecular conformation .

Biological Activity

Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, with ongoing research exploring its mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- includes a benzamide moiety and a pyrazole ring, which is modified by a bromine atom. The synthesis typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone followed by bromination.
  • Attachment of the Benzamide Moiety : This step often utilizes coupling reactions between the pyrazole derivative and appropriate benzoic acid derivatives using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The following points summarize key findings:

  • Mechanism of Action : It is believed that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- disrupts the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This disruption leads to increased autophagy and apoptosis in cancer cells .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications to the pyrazole ring can enhance biological activity. Specific analogs have shown submicromolar antiproliferative activity and good metabolic stability .

Case Studies and Research Findings

Several studies have focused on the biological activity of Benzamide derivatives. Below are summarized findings from notable research:

StudyFindings
PMC5238460 Identified submicromolar antiproliferative activity in MIA PaCa-2 cells; increased autophagy while disrupting autophagic flux under nutrient-restricted conditions .
MDPI Review (2022) Discussed various pyrazole derivatives with anticancer potential; highlighted the importance of structural modifications for enhanced efficacy .
Science.gov (2018) Reported on benzamide derivatives demonstrating potent kinase inhibition; suggested potential applications in cancer therapy .

The biological activity of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to key enzymes involved in cancer cell metabolism, inhibiting their function.
  • Receptor Interaction : It may also interact with cellular receptors, altering signaling pathways that lead to cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-1H-pyrazole with a benzamide derivative bearing a reactive methyl group. For example:
  • Use a base like sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the pyrazole, enabling alkylation of the benzamide's methyl group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Reaction yields typically range from 60–80% under optimized conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the bromopyrazole moiety (e.g., a singlet for the pyrazole C-H proton at δ 7.8–8.2 ppm) and the benzamide carbonyl (δ ~167 ppm in 13^13C) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal. Use SHELXL for refinement, ensuring data resolution <1.0 Å. The bromine atom’s high electron density aids in phasing .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure refinement?

  • Methodological Answer :
  • Use SHELXL’s PART and SIMU commands to model disorder. For example, if the bromopyrazole group exhibits rotational disorder, split the occupancy between two positions (e.g., 60:40) and apply geometric restraints .
  • Validate refinement with R-factor convergence (<5% difference between R1R_1 and wR2wR_2) and check the Hirshfeld surface for steric clashes .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromine atom’s hydrophobic bulk and the benzamide’s hydrogen-bonding capacity are critical for binding affinity .
  • Comparative SAR : Synthesize analogs (e.g., replacing Br with Cl or modifying the benzamide substituents) and correlate IC50_{50} values with electronic (Hammett σ) and steric (Taft EsE_s) parameters .

Q. How can conflicting spectroscopic data (e.g., unexpected coupling patterns) be interpreted?

  • Methodological Answer :
  • Perform 2D NMR (e.g., 1^1H-13^13C HSQC, 1^1H-1^1H COSY) to resolve overlapping signals. For example, coupling between the pyrazole C-H and the adjacent methylene group may indicate conformational rigidity .
  • DFT Calculations : Use Gaussian 16 to simulate NMR spectra. Compare experimental vs. computed chemical shifts (RMSD <0.3 ppm for 1^1H) to validate proposed tautomers or rotamers .

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